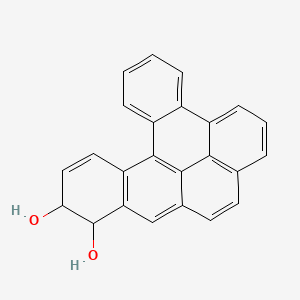
Dibenzo(a,l)pyrene-11,12-dihydrodiol
描述
Dibenzo(a,l)pyrene-11,12-dihydrodiol, also known as this compound, is a useful research compound. Its molecular formula is C24H16O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Activation and Carcinogenicity
Dibenzo(a,l)pyrene-11,12-dihydrodiol is primarily activated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert dibenzo(a,l)pyrene into various metabolites, including the 11,12-dihydrodiol, which can further oxidize to form highly reactive diol-epoxides. These epoxides are known to bind with DNA, leading to mutagenic changes that contribute to cancer development .
Key Findings:
- Metabolic Pathways : Studies have shown that the formation rates of this compound vary significantly among individuals due to differences in P450 enzyme activity. For instance, liver microsomes from different human subjects exhibited formation rates ranging from 4 to 71 pmol/min/nmol P450 .
- Cytotoxicity : The compound has been demonstrated to increase cytotoxicity in cell lines expressing human cytochrome P450 enzymes. For example, V79MZ cells co-expressing CYP1A1 showed a 140-fold increase in sensitivity to this compound compared to unmodified cells .
In Vitro Studies and DNA Adduct Formation
In vitro studies have highlighted the ability of this compound to form stable DNA adducts. These adducts are critical for understanding the mechanisms by which PAHs induce genetic mutations and cancer. The identification and quantification of these adducts are essential for assessing the risk associated with exposure to PAHs .
Case Study Insights:
- Carcinogenic Testing : In animal models, administration of dibenzo(a,l)pyrene has led to tumor formation in various tissues. For example, dietary exposure resulted in liver tumors in fish and ovarian tumors in mice .
- DNA Interaction : Research indicates that the interaction between dibenzo(a,l)pyrene metabolites and DNA can lead to significant alterations in cellular processes, such as cell cycle arrest and apoptosis .
Implications for Human Health Risk Assessment
The findings regarding the metabolic activation of this compound underscore its potential implications for human health. Given its potency as a carcinogen and its presence in environmental pollutants (e.g., cigarette smoke and vehicle emissions), understanding its biological effects is crucial for risk assessment.
Research Applications:
- Toxicology Studies : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on human health. This includes studying its role in tumorigenesis across different tissues.
- Regulatory Frameworks : Data from studies on this compound can inform regulatory policies concerning PAH exposure limits and public health initiatives aimed at reducing carcinogenic risks associated with environmental pollutants.
属性
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXSEQFNZZEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88191-01-9 | |
| Record name | Dibenzo(a,l)pyrene 11,12-dihydrodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















